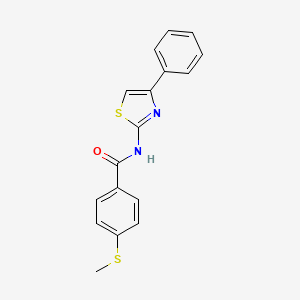

4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFFDNCWUAQMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(methylthio)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Key Findings :

-

m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone .

-

Hydrogen peroxide in acidic media achieves full oxidation to sulfone, critical for enhancing electrophilicity in drug design .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-5 position is susceptible to electrophilic substitution, while the C-2 amino group participates in coupling reactions.

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS (1 eq) | DMF, 80°C, 12 hr | 5-Bromo-4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide | 62% |

Cross-Coupling Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, Phenylboronic acid | Toluene/EtOH/H₂O (3:1:1), 100°C, 24 hr | 5-Phenyl-4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide | 55% |

Mechanistic Insight :

-

Suzuki-Miyaura coupling introduces aryl groups, expanding π-conjugation for optoelectronic applications .

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 6 hr | - | 4-(Methylthio)benzoic acid | 88% | |

| NaOH (2M), EtOH, 70°C, 3 hr | - | Sodium 4-(methylthio)benzoate | 92% |

Applications :

Reduction Reactions

The methylthio group and thiazole ring can be reduced under specific conditions.

Notes :

-

LiAlH₄ reduces the amide to amine but leaves the thiazole intact .

-

Catalytic hydrogenation selectively saturates the thiazole’s C=C bond .

Functionalization via Acylation

The secondary amine in the thiazole ring undergoes acylation to form tertiary amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 4 hr | 4-(Methylthio)-N-(4-phenylthiazol-2-yl)-N-acetylbenzamide | 85% |

Utility :

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 120°C, 24 hr | 4-(Methylthio)-N-(4-phenylthiazolo[5,4-d]thiazol-2-yl)benzamide | 40% |

Significance :

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against a range of bacterial and fungal pathogens. Research has demonstrated that derivatives containing thiazole rings, such as this compound, show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported effectiveness against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

2. Anticancer Potential

In addition to its antimicrobial properties, 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide has shown promise in anticancer applications. Studies indicate that thiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer, by interfering with cellular mechanisms that promote proliferation . The compound's ability to induce apoptosis in cancer cells is a key area of ongoing research.

3. Acetylcholinesterase Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have demonstrated promising inhibitory activity with low IC50 values .

Case Studies

Recent studies have highlighted the applications and efficacy of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide:

- Antimicrobial Efficacy Study : A study assessed the compound's antibacterial activity against a panel of pathogens, revealing significant inhibition rates comparable to established antibiotics .

- Anticancer Activity Evaluation : In vitro studies on breast cancer cell lines showed that this compound could reduce cell viability significantly, suggesting potential for further development as an anticancer agent .

- Neuroprotective Effects Study : Research indicated that derivatives similar to this compound exhibited acetylcholinesterase inhibition, providing insights into their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Methylthio (-SMe) vs. Methyl (-Me) or Methoxy (-OMe)

- Retains activity in tyrosinase inhibition studies, suggesting the benzamide-thiazole scaffold is critical for target engagement .

Sulfonamide and Sulfamoyl Groups

Thiazole Ring Modifications

Phenyl vs. Heteroaromatic Substitutions

- Demonstrates how thiazole substitutions expand applications beyond traditional enzyme inhibition .

Alkyl vs. Aryl Side Chains

Key Research Findings and Trends

Electron-Donating vs. Withdrawing Groups :

- Electron-withdrawing groups (e.g., -SO₂NMe₂ in ) enhance interaction with polar enzyme pockets, while electron-donating groups (e.g., -SMe, -OMe) improve membrane permeability .

Thiazole Flexibility :

- Alkyl side chains on the thiazole nitrogen (e.g., allyl in ) confer adaptability in binding to allosteric sites, critical for inhibiting metastatic pathways .

Synergistic Substituent Effects :

- Combining lipophilic (e.g., -SMe) and hydrophilic (e.g., -OMe) groups balances solubility and target affinity, as seen in .

Biological Activity

4-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis pathways, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process:

-

Formation of the Thiazole Ring :

- The thiazole ring is synthesized through cyclization reactions involving thioamides and haloketones, often using bases like sodium hydroxide or potassium carbonate.

-

Introduction of the Benzamide Group :

- The benzamide moiety is introduced via amidation reactions with benzoyl chloride derivatives in the presence of bases such as triethylamine.

-

Final Modifications :

- Methylthio groups are added to enhance the compound's biological properties.

Antimicrobial Activity

4-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 100 µg/mL |

| Staphylococcus aureus | Antibacterial | 100 µg/mL |

| Candida albicans | Antifungal | 3.92–4.01 mM |

| Aspergillus niger | Antifungal | 4.01–4.23 mM |

The compound's mechanism involves binding to bacterial enzymes critical for cell wall synthesis, thus inhibiting their function and leading to cell death .

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, possess anticancer properties. In vitro studies indicate cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 0.1 |

| MCF7 (breast cancer) | 2.5 |

| HT29 (colon cancer) | 31.4 |

The anticancer activity is attributed to the ability of the compound to inhibit key enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes. This effect is significant for therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, against resistant strains such as Pseudomonas aeruginosa and Enterococcus species. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

- Anticancer Research : In another study focused on thiazole compounds, researchers found that modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cells. The presence of electron-withdrawing groups was noted to improve the efficacy of compounds similar to 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via cyclization and coupling reactions. For example:

Thiazole Formation : React 2-amino-4-phenylthiazole with benzoyl chloride derivatives under reflux in acetone. A thiourea intermediate may form, followed by cyclization to yield the thiazole core .

Benzamide Coupling : Introduce the 4-(methylthio)benzoyl group using benzoyl isothiocyanate in the presence of ammonium thiocyanate. Purify via crystallization (ethanol) to achieve yields >75% .

- Key Conditions : Reflux for 12–24 hours, use of anhydrous solvents (e.g., acetone), and catalytic LiH for coupling .

Q. How to characterize this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for C=S (651 cm⁻¹), C=N (1599 cm⁻¹), and NH stretches (3252–3435 cm⁻¹) .

- NMR : Use DMSO- for H and C NMR. Key signals include:

- Thiazole CH proton at δ 6.75 ppm (singlet).

- Aromatic protons in the 7.20–7.77 ppm range .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ at corresponding to .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodological Answer :

- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., acps-pptase enzymes) to predict binding affinity .

- Data Interpretation : Compare MIC values (µg/mL) with structurally similar compounds (e.g., thiazole-triazole hybrids in ).

Advanced Research Questions

Q. How to design SAR studies by modifying substituents on the benzamide-thiazole scaffold?

- Methodological Answer :

- Substituent Variation : Replace the 4-(methylthio) group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Synthesize analogs via halogenation or nucleophilic substitution .

- Activity Correlation : Test modified compounds in enzyme inhibition assays (e.g., tyrosinase or phosphodiesterase). For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .

- Data Table :

| Substituent (R) | Enzyme IC₅₀ (µM) | LogP |

|---|---|---|

| -SCH₃ (parent) | 12.5 | 3.2 |

| -CF₃ | 8.7 | 3.8 |

| -NO₂ | 15.3 | 2.9 |

Q. What are common discrepancies in reported biological activities, and how to resolve them?

- Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or bacterial strains. For example, MIC values for thiazole derivatives range from 8–32 µg/mL across studies .

- Resolution Strategies :

Standardize protocols (CLSI guidelines).

Validate results with orthogonal assays (e.g., time-kill kinetics + docking).

Cross-reference with crystallographic data (e.g., PDB: 4Q9H) to confirm target engagement .

Q. What computational methods predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with acps-pptase) using GROMACS. Analyze binding stability via RMSD plots over 100 ns .

- QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to predict bioavailability. A TPSA <90 Ų correlates with blood-brain barrier penetration .

Q. How to analyze reaction yields and purity during synthesis?

- Methodological Answer :

- Yield Optimization : Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate). Adjust catalyst (e.g., AlCl₃) concentration if intermediates stall .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity; recrystallize if necessary .

Data Contradiction Analysis Example

- Case : Conflicting antimicrobial IC₅₀ values (e.g., 10 µM vs. 25 µM in vs. ).

- Root Cause : Differences in bacterial efflux pump expression or compound solubility.

- Solution : Pre-treat bacterial cultures with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) and use solubilizing agents (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.